
3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate is a chemical compound with the CAS Number: 314021-97-1 . It has a molecular weight of 329.26 and its molecular formula is C10H21BrO5Si .
Molecular Structure Analysis
The InChI code of the compound is 1S/C10H21BrO5Si/c1-10(2,11)9(12)16-7-6-8-17(13-3,14-4)15-5/h6-8H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a density of 1.243 g/cm³ . Its boiling point is 295.6±20.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The flash point is 132.6±21.8 °C . The index of refraction is 1.454 . The molar refractivity is 71.8±0.3 cm³ . The compound has 5 H bond acceptors and 0 H bond donors . It has 9 freely rotating bonds .Applications De Recherche Scientifique
Polymerization Studies
- Anionic Living Polymerization : Ozaki, Hirao, and Nakahama (1992) investigated the anionic polymerizations of 3-(trimethoxysilyl)propyl methacrylates, leading to the formation of well-defined block copolymers like poly(3-methyl methacrylate) (Ozaki, Hirao, & Nakahama, 1992).
Surface Modification and Adhesion
- Enhancing Adhesion of Polypyrrole Films : Simon, Ricco, and Wrighton (1982) developed a method using N-(3-(trimethoxysilyl)propyl)pyrrole to improve the adhesion of polypyrrole films to silicon photoanodes, demonstrating improved durability and protection against photoanodic decomposition (Simon, Ricco, & Wrighton, 1982).
Synthesis of Compounds
- Formation of Linear and Heterocyclic Compounds : Kirilin, Belova, Gavrilova, and Korobova (2009) explored reactions involving 3-aminopropyltriethoxysilane and its derivatives, leading to the synthesis of cyclic and linear products, demonstrating its utility in complex chemical syntheses (Kirilin et al., 2009).
Luminescence Properties
- Photoluminescence Properties : Zuo, Wang, Zhang, and Feng (2014) synthesized multifunctional alkoxysilanes, including derivatives of 3-(trimethoxysilyl)propyl, showing excellent photoluminescence properties. This research highlights potential applications in OLED displays and other light-emitting technologies (Zuo, Wang, Zhang, & Feng, 2014).
Gas Phase Chemistry
- Study of C3H6Br+ Cations : Heck and Nibbering (1995) investigated the gas phase chemistry of C3H6Br+ cations, derived from various dibromopropanes, including compounds related to 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate. This research contributes to the understanding of reactions involving these cations (Heck & Nibbering, 1995).
Polymer Grafting and Modification
- Modification of Poly(vinylidene Fluoride) : Liu, Chen, and Zhang (2011) grafted 3-(trimethoxysilyl)propyl methacrylate onto poly(vinylidene fluoride), leading to membranes with higher flux and better mechanical properties (Liu, Chen, & Zhang, 2011).
Chemical Reaction Monitoring
- Monitoring Hydrolysis via Surface Tension : Tleuova, Aidarova, Sharipova, Bekturganova, Schenderlein, and Grigoriev (2016) used 3-(trimethoxysilyl)propyl methacrylate to study the hydrolysis process by monitoring changes in surface tension, contributing to a better understanding of emulsion formation and stabilization processes (Tleuova et al., 2016).
Atom-Transfer Radical Polymerization
- Reactive Monomer Polymerization : Du and Chen (2004) focused on atom-transfer radical polymerizations of 3-(trimethoxysilyl)propyl methacrylate, creating polymers that can be used in fabricating functional hybrid materials (Du & Chen, 2004).
Catalyst and Ligand Platforms
- Role in Multinuclear Metal Arrangements : Richards, Lawson, Bickley, Robertson, Iggo, and Steiner (2019) investigated the use of trimethylaluminum with phosphazenates, where 3-(trimethoxysilyl)propyl methacrylate-related compounds played a key role in studying complex metal arrangements (Richards et al., 2019).
Safety and Hazards
The compound is known to cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If it comes in contact with the skin, it should be washed with plenty of water . If eye irritation persists, medical advice or attention should be sought .
Mécanisme D'action
Target of Action
It is known that this compound is used as a chemical reagent and a synthetic intermediate . It is often used in organic synthesis reactions, particularly as a silane reagent .
Mode of Action
It is known to be used in the modification and surface treatment fields . As a silane reagent, it can form bonds with both organic and inorganic substances, thereby modifying their properties .
Biochemical Pathways
It is known to be used in the modification of high molecular weight materials such as polyesters, polyethers, and polyamides . This suggests that it may interact with these materials at a molecular level, potentially affecting their biochemical pathways.
Pharmacokinetics
Given its use as a chemical reagent and synthetic intermediate, it is likely that these properties would depend on the specific context of its use .
Result of Action
It is known to enhance the water resistance, adhesion, and weather resistance of materials in fields such as construction sealing, adhesives, paints, and coatings .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is known to react slowly with moisture or water . Therefore, it should be stored under an inert atmosphere and at room temperature . Additionally, it should be handled in a well-ventilated area to avoid inhalation of gas or vapor .
Propriétés
IUPAC Name |
3-trimethoxysilylpropyl 2-bromo-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BrO5Si/c1-10(2,11)9(12)16-7-6-8-17(13-3,14-4)15-5/h6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHIWZGFSZBQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCC[Si](OC)(OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BrO5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate | |
CAS RN |
314021-97-1 |
Source


|
| Record name | 3-(Trimethoxysilyl)propyl 2-Bromo-2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

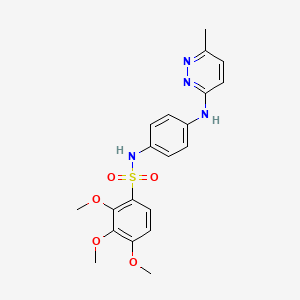

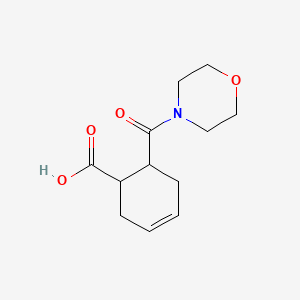
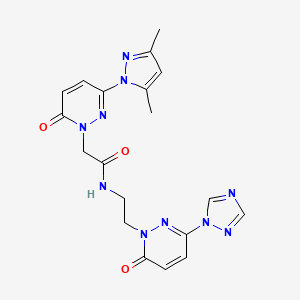

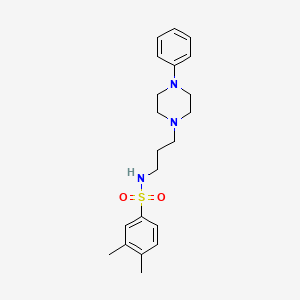
![(Z)-ethyl 3-allyl-2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2949156.png)
![1-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride](/img/structure/B2949158.png)
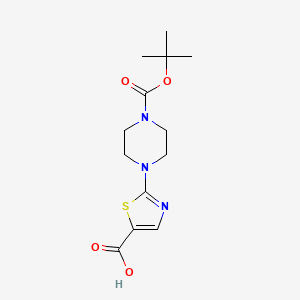
![4-[4-(1-Hydroxyethyl)benzenesulfonamido]benzoic acid](/img/structure/B2949161.png)



![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)